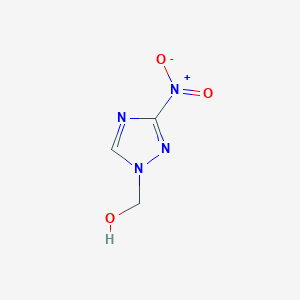
1-Hydroxymethyl-3-nitro-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxymethyl-3-nitro-1,2,4-triazole is a heterocyclic compound that belongs to the class of nitro triazoles. This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a 1,2,4-triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-nitro-1,2,4-triazole can be synthesized through the reaction of 1,2,4-triazole with formaldehyde and nitric acid. The reaction typically occurs in an aqueous medium, and the conditions are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions using similar reagents but with optimized conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxymethyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated triazoles.
Applications De Recherche Scientifique
1-Hydroxymethyl-3-nitro-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives due to its nitro group
Mécanisme D'action
The mechanism of action of 1-Hydroxymethyl-3-nitro-1,2,4-triazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial or antifungal effects. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
3-Nitro-1,2,4-triazole: Similar in structure but lacks the hydroxymethyl group.
1-Hydroxymethyl-1,2,4-triazole: Similar but without the nitro group.
5-Nitro-1,2,4-triazole: Another nitro-substituted triazole with different substitution patterns
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields .
Propriétés
Numéro CAS |
74205-83-7 |
|---|---|
Formule moléculaire |
C3H4N4O3 |
Poids moléculaire |
144.09 g/mol |
Nom IUPAC |
(3-nitro-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C3H4N4O3/c8-2-6-1-4-3(5-6)7(9)10/h1,8H,2H2 |
Clé InChI |
JGWYMCRHBWYCOS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=NN1CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















